4-Methylene-2-propyl-1,3-dioxane
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Overview
Description
4-Methylene-2-propyl-1,3-dioxane is an organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at positions 1 and 3. The presence of a methylene group at position 4 and a propyl group at position 2 distinguishes this compound from other 1,3-dioxanes .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylene-2-propyl-1,3-dioxane can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. A common method involves using toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride and tetrabutylammonium tribromide can also be used under mild reaction conditions .
Industrial Production Methods
Industrial production of 1,3-dioxanes, including this compound, typically involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of molecular sieves or orthoesters can enhance the efficiency of water removal during the reaction .
Chemical Reactions Analysis
Types of Reactions
4-Methylene-2-propyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: It can undergo nucleophilic substitution reactions with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, chromium trioxide (CrO3) in pyridine.
Reduction: Hydrogen gas with nickel or rhodium catalysts, LiAlH4, NaBH4.
Substitution: Organolithium reagents, Grignard reagents (RMgX), and enolates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or related cleavage products, while reduction typically yields alcohols .
Scientific Research Applications
4-Methylene-2-propyl-1,3-dioxane has various applications in scientific research:
Mechanism of Action
The mechanism by which 4-Methylene-2-propyl-1,3-dioxane exerts its effects involves the formation of stable acetal or ketal complexes with carbonyl compounds. This stability is due to the cyclic structure of the 1,3-dioxane ring, which provides resistance to hydrolysis and oxidation . The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A five-membered ring analog with similar stability and reactivity.
Polyvinyl butyral: A polymer containing 1,3-dioxane units, used in laminated safety glass.
Dioxane: A six-membered ring compound with similar chemical properties.
Uniqueness
4-Methylene-2-propyl-1,3-dioxane is unique due to the presence of both a methylene and a propyl group, which confer specific reactivity and stability characteristics. Its ability to form stable complexes with carbonyl compounds makes it particularly valuable in synthetic chemistry and industrial applications .
Properties
CAS No. |
93917-66-9 |
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Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
4-methylidene-2-propyl-1,3-dioxane |
InChI |
InChI=1S/C8H14O2/c1-3-4-8-9-6-5-7(2)10-8/h8H,2-6H2,1H3 |
InChI Key |
FAGLUDRGGWLUKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1OCCC(=C)O1 |
Origin of Product |
United States |
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